3-amino-1H-1,2,4-triazole-5-carbohydrazide
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Overview
Description
3-amino-1H-1,2,4-triazole-5-carbohydrazide is a nitrogen-rich heterocyclic compound with significant applications in various fields, including chemistry, biology, and industry. It is known for its stability, high nitrogen content, and potential use in the synthesis of energetic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1H-1,2,4-triazole-5-carbohydrazide typically involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . These methods often require specific reaction conditions, such as high temperatures and the presence of catalysts, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-1H-1,2,4-triazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .
Major Products Formed
Scientific Research Applications
3-amino-1H-1,2,4-triazole-5-carbohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-amino-1H-1,2,4-triazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form extensive hydrogen bonding interactions, leading to the formation of complex 3D networks. These interactions contribute to its high density, insensitivity, and thermal stability .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1H-1,2,4-triazole-3-carbohydrazide
- 3-amino-1,2,4-triazole
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
Uniqueness
3-amino-1H-1,2,4-triazole-5-carbohydrazide is unique due to its high nitrogen content and stability, making it suitable for applications in the synthesis of energetic materials and other specialized compounds .
Properties
CAS No. |
3641-15-4 |
---|---|
Molecular Formula |
C3H6N6O |
Molecular Weight |
142.12 g/mol |
IUPAC Name |
3-amino-1H-1,2,4-triazole-5-carbohydrazide |
InChI |
InChI=1S/C3H6N6O/c4-3-6-1(8-9-3)2(10)7-5/h5H2,(H,7,10)(H3,4,6,8,9) |
InChI Key |
OTVBQPLRHPLEHW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NN1)N)C(=O)NN |
Origin of Product |
United States |
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